Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-Piperidin-2-ylmethanol Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-Piperidin-2-ylmethanol Hydrochloride
Executive Summary
(S)-piperidin-2-ylmethanol hydrochloride (CAS: 459834-03-8) is a highly versatile, functionalized chiral building block utilized extensively in modern medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and critical role in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). By detailing field-proven protocols and mechanistic pathways, this whitepaper serves as a comprehensive resource for researchers and drug development professionals engineering targeted antineoplastic agents and sequence-selective DNA binders.
Introduction & Structural Significance
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to engage diverse biological targets. Specifically, the (S)-enantiomer of piperidin-2-ylmethanol provides precise 3D spatial orientation, which is essential for stereoselective binding in complex API architectures. Supplied primarily as a hydrochloride salt to ensure stability against oxidation and moisture, this intermediate requires careful handling and specific neutralization protocols to liberate the reactive secondary amine for downstream coupling.
Physicochemical Profiling
(S)-piperidin-2-ylmethanol hydrochloride is a solid, white to off-white1[1]. The hydrochloride salt form significantly enhances the shelf-life of the compound by preventing the degradation typically observed in free secondary amines.
Table 1: Core Physicochemical Data
| Property | Specification |
| IUPAC Name | [(2S)-piperidin-2-yl]methanol hydrochloride |
| CAS Registry Number | 459834-03-8[1] |
| Molecular Formula | C₆H₁₄ClNO (C₆H₁₃NO · HCl)[1] |
| Molecular Weight | 151.64 g/mol [1] |
| Physical Form | Solid[1] |
| Melting Point | 130-132 °C[2] |
| Purity | ≥ 97%[1] |
| Storage Conditions | Refrigerator (2-8 °C)[1] |
Chemical Reactivity & Mechanistic Pathways
The bifunctional nature of (S)-piperidin-2-ylmethanol—comprising a secondary amine and a primary alcohol—allows for highly orthogonal functionalization. The hydrochloride salt must first be neutralized to generate the free base. From there, chemists can selectively protect the nitrogen (e.g., via N-Boc or N-Cbz) to direct reactivity toward the primary alcohol (e.g., O-acetylation or O-tosylation), or directly utilize the secondary amine in nucleophilic substitutions or3[3].
Synthetic workflow and orthogonal reactivity of (S)-piperidin-2-ylmethanol hydrochloride.
Applications in Advanced API Synthesis
Pyrridinobenzodiazepines (PDDs) as Antineoplastic Agents
PDDs are tricyclic compounds related to pyrrolobenzodiazepines (PBDs), functioning as potent sequence-selective 4[4]. The synthesis of these antineoplastic agents heavily relies on the incorporation of (S)-piperidin-2-ylmethanol. The chiral piperidine ring is coupled to the PDD scaffold, where its stereochemistry dictates the spatial alignment of the electrophilic N10=C11 imine group. This precise alignment is required to form a covalent adduct with the C2-amino group of guanine in DNA, ultimately triggering apoptosis in cancer cells[4].
Quinoline-Piperidine Derivatives for Targeted Oncology
(S)-piperidin-2-ylmethanol is a critical precursor in the stereoselective synthesis of quinolin-4-yl(piperidin-2-yl)methanol derivatives, such as (R)-(2-(4-chlorophenyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol[5]. These compounds are engineered for the treatment of5, including pancreatic and skin cancers[5]. The specific (S)-configuration of the piperidine moiety is rigorously selected to maximize therapeutic efficacy while minimizing off-target central nervous system (CNS) side effects[5].
Mechanistic pathway of (S)-piperidin-2-ylmethanol derivatives in targeted oncology.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and quality control checkpoints to ensure scientific integrity.
Protocol A: In situ Free-Base Generation and N-Alkylation
This protocol describes the coupling of the piperidine nitrogen to an electrophilic API scaffold (e.g., a sulfonyl chloride or aryl halide)[6].
-
Preparation: Dissolve (S)-piperidin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (4 mL/mmol) under an inert argon atmosphere[6].
-
Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophilic coupling partner.
-
-
Cooling: Cool the reaction vessel to between -10 °C and 0 °C using an ice/brine bath[4].
-
Rationale: Low temperatures mitigate the exothermic nature of the neutralization and suppress unwanted side reactions, preserving the stereocenter.
-
-
Neutralization: Add triethylamine (Et₃N) (2.5 eq) dropwise[6].
-
Rationale: Et₃N serves a dual purpose: it scavenges the HCl to liberate the nucleophilic secondary amine and acts as an acid sponge for the byproduct of the subsequent coupling step.
-
-
Coupling: Slowly add the electrophile (1.0 eq) dissolved in DCM[6]. Stir the mixture at room temperature for 2 hours[4].
-
Workup: Quench the reaction with 1 M HCl (to remove unreacted amine and Et₃N), wash with a saturated aqueous solution of sodium chloride, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].
-
Self-Validation Checkpoint: Analyze the crude product via Chiral HPLC to confirm that the basic conditions did not induce racemization at the C2 stereocenter.
-
Protocol B: Selective O-Acetylation
For syntheses requiring the functionalization of the primary alcohol, the nitrogen must first be protected. The following details the O-acetylation of an N-protected (S)-piperidin-2-ylmethanol derivative[3].
-
Preparation: Dissolve the N-protected (S)-piperidin-2-ylmethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere, cooling to 0 °C[3].
-
Rationale: Pyridine acts simultaneously as the solvent, the base, and the nucleophilic catalyst, facilitating the transfer of the acetyl group while neutralizing the generated acetic acid.
-
-
Acetylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution[3].
-
Rationale: A slight stoichiometric excess ensures complete conversion of the primary alcohol without over-saturating the system.
-
-
Reaction & Quench: Warm to room temperature until TLC indicates complete consumption of the starting material. Quench by the slow addition of methanol[3].
-
Rationale: Methanol reacts with the excess acetic anhydride to form volatile methyl acetate, simplifying downstream purification.
-
-
Workup: Remove solvents under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl (to extract residual pyridine), saturated aqueous NaHCO₃, and brine[3]. Dry over Na₂SO₄, filter, and concentrate.
Analytical & Quality Control
To guarantee the trustworthiness of the synthesized intermediates, rigorous analytical profiling is required:
-
Stereochemical Purity: Chiral stationary phase HPLC must be employed to verify the enantiomeric excess (ee) of the (S)-configuration, ensuring >99% ee for API integration.
-
Structural Integrity: ¹H and ¹³C NMR spectroscopy should confirm the presence of the piperidine ring protons and the integrity of the hydroxymethyl group.
-
Mass Spectrometry: ESI-MS is utilized to confirm the exact mass of the coupled API derivatives, ensuring no degradation occurred during the free-basing step.
References
-
[1] [(2S)-2-piperidyl]methanol hydrochloride | 459834-03-8 - Sigma-Aldrich. 1
-
[5] WO2016144241A1 - Therapeutic use of isomeric forms of 2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol - Google Patents.5
-
[6] US Patent Application (April 09 2009) - Googleapis.com. 6
-
[3] Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates - Benchchem. 3
Sources
- 1. [(2S)-2-piperidyl]methanol hydrochloride | 459834-03-8 [sigmaaldrich.com]
- 2. 459834-03-8 | CAS DataBase [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20180339985A1 - Pdd compounds - Google Patents [patents.google.com]
- 5. WO2016144241A1 - Therapeutic use of isomeric forms of 2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
